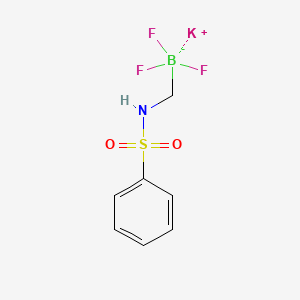

Potassium (phenylsulfonamido)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . The use of potassium alkoxymethyltrifluoroborates represents a practical and convenient method of installing this moiety into organic molecules . These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .Molecular Structure Analysis

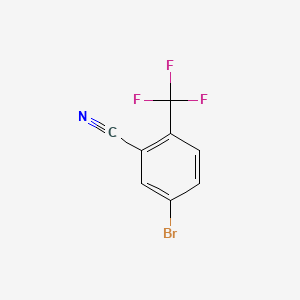

The InChI code for Potassium (phenylsulfonamido)methyltrifluoroborate is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 . The molecular structure can be represented by the SMILES string B-(F)(F)F. [K+] . Chemical Reactions Analysis

Potassium trifluoroborate salts have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers superior shelf life, stability, and in some cases, enhanced reactivity compared to their tricoordinate organoboron analogs . They are often used in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis

Potassium (phenylsulfonamido)methyltrifluoroborate has a molecular weight of 277.12. The compound’s InChI code is1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 , and its SMILES string is B-(F)(F)F. [K+] .

Wissenschaftliche Forschungsanwendungen

Allylation and Diastereoselective Synthesis

Potassium (phenylsulfonamido)methyltrifluoroborate, along with similar compounds like potassium allyl- and crotyltrifluoroborates, is instrumental in allylation and diastereoselective syntheses. These processes involve the addition to N-sulfonyl and N-sulfinyl aldimines in the presence of Lewis acids, yielding homoallylic amines with high yields and excellent diastereoselectivity (Li & Batey, 2004).

Synthesis of Sulfones

Potassium allyltrifluoroborates, a group to which potassium (phenylsulfonamido)methyltrifluoroborate is related, can undergo bora-ene reactions with sulfur dioxide without Lewis acid catalysts. This method leads to the production of sulfones in high yields, showcasing the compound's role in versatile chemical syntheses (Stikute, Lugiņina, & Turks, 2017).

Cross-Coupling Reactions

Potassium (phenylsulfonamido)methyltrifluoroborate has potential applications in cross-coupling reactions. For example, potassium aryltrifluoroborates, a related class of compounds, can be used in cross-coupling with organic chlorides in aqueous media, catalyzed by palladacycles. This process is significant in the field of organic synthesis, contributing to the development of various organic compounds (Alacid & Nájera, 2008).

Development of Ionic Liquids

Potassium salts with various anions, including those related to potassium (phenylsulfonamido)methyltrifluoroborate, are key in synthesizing new families of ionic liquids. These liquids have low viscosities and high ionic conductivities, important for applications in electrochemistry and material science (Shaplov et al., 2015).

Environmental Applications

Compounds related to potassium (phenylsulfonamido)methyltrifluoroborate are used in advanced oxidation processes for environmental applications. For instance, they can activate potassium periodate under acidic conditions, enhancing the abatement of organic contaminants. This process demonstrates the compound's potential in environmental remediation technologies (Zong et al., 2021).

Eigenschaften

IUPAC Name |

potassium;benzenesulfonamidomethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVMFXVNYUNUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725506 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (phenylsulfonamido)methyltrifluoroborate | |

CAS RN |

1286686-22-3 |

Source

|

| Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)